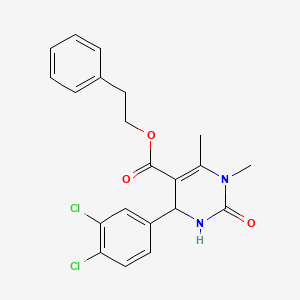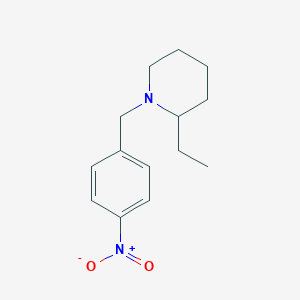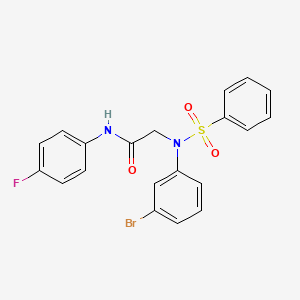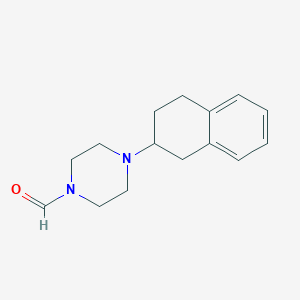![molecular formula C19H23ClO3 B4956073 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene, also known as clofenotane, is a synthetic compound that belongs to the family of chlorobenzenes. It was first synthesized in the 1970s and has since been used in various scientific research applications due to its unique properties.
Mechanism of Action
Clofenotane is believed to exert its biological effects through the inhibition of protein-protein interactions. Specifically, it has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. By blocking the interaction between Grb2 and its binding partners, 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene can disrupt downstream signaling events and affect cellular processes such as proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. It has also been shown to inhibit the growth of certain bacteria and fungi. However, the exact biochemical and physiological effects of 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene are still being investigated.
Advantages and Limitations for Lab Experiments
One advantage of using 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene in lab experiments is its unique chemical structure, which allows for specific interactions with target proteins. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings. In addition, its potential toxicity and lack of information on its long-term effects on human health are important limitations to consider.
Future Directions
Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene. One potential direction is the development of derivatives with improved solubility and selectivity for specific protein targets. Additionally, investigating the effects of 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene on different cell types and in vivo models could provide valuable insights into its potential as a therapeutic agent.
Synthesis Methods
Clofenotane can be synthesized through a multi-step process starting from 2-ethoxyphenol. The first step involves the reaction of 2-ethoxyphenol with 4-bromobutanol in the presence of a base to form 4-(2-ethoxyphenoxy)butanol. This intermediate is then reacted with 4-chloro-2-methylbenzoyl chloride in the presence of a base to form 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene.
Scientific Research Applications
Clofenotane has been used in various scientific research applications, including as a ligand for studying the binding properties of proteins, as a fluorescent probe for imaging cellular structures, and as a potential anticancer agent. It has also been used as a reference compound for developing analytical methods for detecting chlorobenzenes in environmental samples.
properties
IUPAC Name |
1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-3-21-17-8-4-5-9-18(17)22-12-6-7-13-23-19-14-15(2)10-11-16(19)20/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVAPKHJEWZOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-4-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4955992.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4956000.png)


![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)

![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
